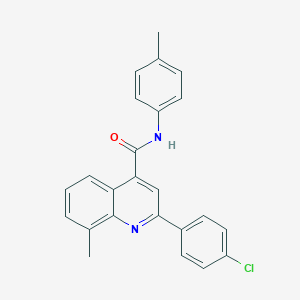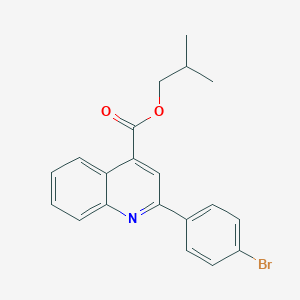
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with isobutyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted quinoline derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Phenyl-substituted quinoline derivatives
Substitution: Functionalized quinoline derivatives with various substituents
科学研究应用
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be used as a probe to study biological processes and pathways, including enzyme inhibition, receptor binding, and cellular signaling.
Material Science: The compound can be used in the development of new materials with unique optical, electronic, or magnetic properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules and natural products.
作用机制
The mechanism of action of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes, receptors, or DNA. This binding can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The bromophenyl group and the quinoline core play crucial roles in the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has applications in material science.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has shown antiproliferative activity against cancer cells and is used in medicinal chemistry.
Uniqueness
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific combination of the quinoline core, bromophenyl group, and isobutyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C20H18BrNO2 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
2-methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H18BrNO2/c1-13(2)12-24-20(23)17-11-19(14-7-9-15(21)10-8-14)22-18-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3 |
InChI 键 |
VPCXUCFHDZOZGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
规范 SMILES |
CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



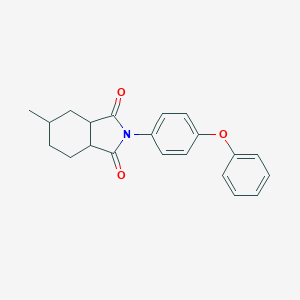
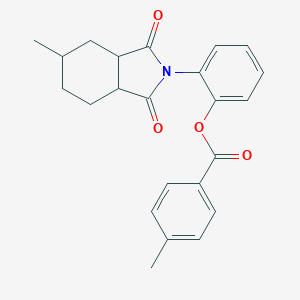




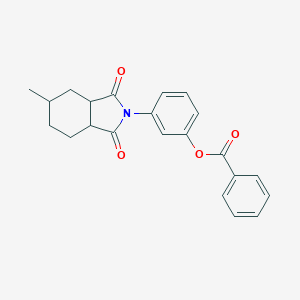
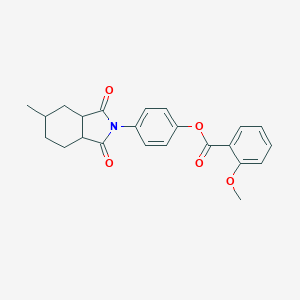

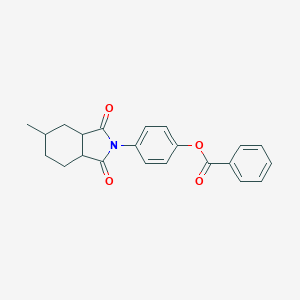
![2-[(4-Methylphenyl)sulfonyl]-4-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B340582.png)

